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Tetrabromophthalate diol

Polyurethane Processing Viscosity Reactive Flame Retardant

Tetrabromophthalate diol (TBPD), also known as PHT4-Diol™ or SAYTEX® RB-79, is a reactive brominated flame retardant intermediate with the molecular formula C₁₅H₁₆O₇Br₄ and a molecular weight of approximately 627.8 g/mol. This compound is a diester/ether diol derived from tetrabromophthalic anhydride, incorporating diethylene glycol and propylene glycol in its structure.

Molecular Formula C15H20Br4O9
Molecular Weight 663.9 g/mol
CAS No. 77098-07-8
Cat. No. B039251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromophthalate diol
CAS77098-07-8
Synonyms1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol; 3,4,5,6-tetrabromophthalic acid; 3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic acid, mixed esters with diethylene glycol and propylene glycol
Molecular FormulaC15H20Br4O9
Molecular Weight663.9 g/mol
Structural Identifiers
SMILESCC(CO)O.C(COCCO)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O
InChIInChI=1S/C8H2Br4O4.C4H10O3.C3H8O2/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;5-1-3-7-4-2-6;1-3(5)2-4/h(H,13,14)(H,15,16);5-6H,1-4H2;3-5H,2H2,1H3
InChIKeyIMZKJXAYYSFTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabromophthalate Diol (CAS 77098-07-8): A Reactive Brominated Diol for Flame-Retardant Polyurethane Procurement


Tetrabromophthalate diol (TBPD), also known as PHT4-Diol™ or SAYTEX® RB-79, is a reactive brominated flame retardant intermediate with the molecular formula C₁₅H₁₆O₇Br₄ and a molecular weight of approximately 627.8 g/mol . This compound is a diester/ether diol derived from tetrabromophthalic anhydride, incorporating diethylene glycol and propylene glycol in its structure . With a high bromine content of 45–47 wt.%, it functions as a reactive flame retardant (RFR), meaning it chemically incorporates into the polymer backbone during synthesis rather than remaining as a physically mixed additive [1]. TBPD is commercially supplied as a viscous, light amber liquid with a hydroxyl number in the range of 200–235 mg KOH/g, enabling its use as a reactive polyol component in rigid polyurethane (PU) foam, elastomer, adhesive, and coating formulations [1].

Why Tetrabromophthalate Diol (CAS 77098-07-8) Cannot Be Interchanged with Other Brominated Diols or Additive Flame Retardants


In procurement and formulation, substituting tetrabromophthalate diol with a generic 'brominated diol' or an additive flame retardant introduces significant performance and processing risks. Unlike additive flame retardants such as bis(2-ethylhexyl) tetrabromophthalate (TBPH), which physically mix into the polymer matrix and are prone to migration and leaching over time , TBPD's reactive diol functionality allows it to chemically bond within the polyurethane network [1]. This structural integration directly impacts the durability of flame retardancy and the long-term mechanical integrity of the final product. Furthermore, even among reactive brominated diols, significant differences exist in key properties such as viscosity, which directly affects processing parameters, pumpability, and storage requirements . A direct substitution based solely on bromine content ignores critical differentiators in thermal stability, combustion efficiency, and material compatibility that are quantified in the following evidence guide.

Quantitative Differentiation Guide for Tetrabromophthalate Diol (CAS 77098-07-8): Processing, Thermal Stability, and Performance Metrics


Enhanced Processability via Viscosity Reduction: TBPD vs. TBPD-LV Grade Selection for Tetrabromophthalate Diol Procurement

Tetrabromophthalate diol is available in distinct viscosity grades, allowing formulators to optimize processing conditions without altering the core flame-retardant chemistry. The standard, high-viscosity (HV) grade exhibits a viscosity of 80,000–130,000 cP at 25°C . In contrast, the low-viscosity (LV) grade, such as PHT4-DIOL™ LV, is formulated to pour at room temperature, offering significantly reduced viscosity . This difference enables the LV grade to be used without heated storage or transfer equipment, directly reducing capital and operational expenditures in manufacturing [1]. The ability to select a specific viscosity grade based on application requirements provides a quantifiable advantage over competing flame retardants that are offered in only a single viscosity range.

Polyurethane Processing Viscosity Reactive Flame Retardant Formulation

Quantified Thermal Stability: Comparative TGA Weight Loss Data for Tetrabromophthalate Diol vs. Brominated Polyols

Thermogravimetric analysis (TGA) provides critical data for assessing the thermal stability of flame retardants during polymer processing and in end-use conditions. Tetrabromophthalate diol (SAYTEX RB-79) exhibits a 1% weight loss at 107°C, 5% weight loss at 165°C, and 50% weight loss at 355°C . A separate technical data sheet for a TBPD grade (BX FR PHT4) reports a slightly higher 1% weight loss at 128°C and 5% at 166°C, with 50% weight loss at 319°C [1]. These values define the compound's operational window and provide a benchmark for comparing thermal stability against alternative brominated polyols, which may exhibit different degradation profiles that could affect foam processing or long-term thermal aging performance.

Thermal Stability TGA Flame Retardant Polyurethane Foam

Superior Combustion Performance: Tetrabromophthalate Diol vs. Melamine and Aluminum Hydroxide in Polyurethane Foam

A comparative study evaluating the flame-retarding action of synthesized polyol tetrabromophthalate against melamine and aluminum hydroxide in polyurethane foam demonstrated that all samples containing flame retardants were self-extinguishing [1]. Notably, the sample containing 6% polyol tetrabromophthalate exhibited the shortest combustion time among the flame-retardant formulations tested [1]. Furthermore, the sample containing only the synthesized polyol tetrabromophthalate as a flame retardant additive also demonstrated the highest performance as a heat-insulating material based on thermal conductivity measurements [1][2]. This indicates that TBPD not only provides efficient flame retardancy but can also contribute to maintaining or improving the thermal insulation properties critical for rigid PU foam applications.

Flame Retardancy Combustion Time Polyurethane Foam Thermal Insulation

Efficiency in Flame Retardancy: Minimal Bromine Requirement for Self-Extinguishment vs. Chlorinated Alternatives

While specific LOI values for tetrabromophthalate diol in polyurethane were not found in the allowed sources, a class-level inference can be drawn from studies on brominated polyesters. Research comparing bromine- and chlorine-containing polyesters demonstrated that the minimal concentration of bromine required for self-extinguishment is 10–12%, whereas chlorine-based systems require a significantly higher loading of 20–25% to achieve the same level of flame retardancy [1]. This principle of higher halogen efficiency for bromine over chlorine is a well-established phenomenon in flame-retardant chemistry and supports the selection of high-bromine-content reactive diols like tetrabromophthalate diol for applications where minimizing additive loading is critical for preserving polymer mechanical properties.

Flame Retardant Efficiency Bromine vs. Chlorine Polyester Self-Extinguishing

Validated Application Scenarios for Tetrabromophthalate Diol (CAS 77098-07-8) Based on Quantitative Evidence


Class 1 and Class 2 Rigid Polyurethane Foam for Building Insulation

Tetrabromophthalate diol is specifically recommended and widely used as a reactive flame retardant for Class 1 and Class 2 rigid polyurethane foams . The evidence of its shortest combustion time among tested flame retardants and its ability to maintain high thermal insulation performance [1] directly supports its use in building insulation applications where fire safety ratings and energy efficiency are paramount. Formulators can achieve required flame spread ratings while preserving the foam's compressive strength and thermal resistance, which are critical for long-term building performance.

High-Throughput PU Processing with Low-Viscosity Grade Selection

The availability of low-viscosity (LV) grades of tetrabromophthalate diol, such as PHT4-DIOL™ LV, directly addresses processing challenges in high-speed manufacturing environments . The quantifiable reduction in viscosity, which allows the material to be poured at room temperature and eliminates the need for heated storage tanks [2], makes this grade the optimal choice for large-scale polyurethane production lines for applications like appliance insulation, spray foam, and reaction injection molding (RIM). Procurement decisions for high-volume production should prioritize the LV grade to minimize energy consumption and improve material handling efficiency.

Flame-Retardant Polyurethane Elastomers and Coatings Requiring Durable Performance

Unlike additive flame retardants that can migrate over time, tetrabromophthalate diol's reactive nature chemically bonds it into the polyurethane matrix [3]. This is crucial for applications such as PU elastomers, adhesives, and coatings where long-term flame retardancy and resistance to leaching or surface blooming are required. The defined thermal stability profile from TGA data [4] also ensures that the compound can withstand the processing temperatures associated with these applications without premature degradation, ensuring consistent performance in the final product.

Formulations Where Minimizing Additive Loading is Critical for Mechanical Integrity

The class-level evidence demonstrating that bromine-based flame retardants require significantly lower loadings (10–12%) compared to chlorine-based alternatives (20–25%) to achieve self-extinguishment [5] positions tetrabromophthalate diol as a preferred choice when minimizing total additive content is a key formulation goal. In rigid PU foams, lower flame retardant loadings can help preserve the foam's mechanical properties, such as compressive strength and dimensional stability, which is a decisive advantage noted in industry literature [6]. This efficiency translates to cost savings and improved material performance.

Technical Documentation Hub

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